3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole
Overview
Description
3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H18BrCl2N3S2 and its molecular weight is 503.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modifications
The compound 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole and its derivatives have been explored in various chemical synthesis processes. One study involved reactions of 1,2,4-triazole-3-thiols with different reagents, leading to new 3-sulfanyl-1,2,4-triazoles with high yields. These reactions showcase the versatility of 1,2,4-triazole derivatives in synthesizing a wide range of compounds, potentially including the one of interest (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Pharmacological Properties
Another aspect of research has focused on the pharmacological properties of triazole derivatives. A study highlighted the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, examining their effects on the central nervous system in mice. This research points to the potential biological activity of 1,2,4-triazole compounds, including structural analogs of the specified compound (Maliszewska-Guz et al., 2005).
Antiproliferative and Antilipolytic Activities
Further investigations have revealed the antiproliferative and antilipolytic activities of 1,2,4-triazole derivatives. A study found that certain derivatives exhibited significant cytotoxicity against colorectal cancer cells and inhibited pancreatic lipase, suggesting potential therapeutic applications in obesity-related colorectal cancer (Shkoor et al., 2021).
Future Directions
: ChemicalBook - 3-[(4-BROMOBENZYL)SULFANYL]-5-([(2,6-DICHLOROBENZYL)SULFANYL]METHYL)-4-ETHYL-4H-1,2,4-TRIAZOLE : ChemSpider - 3-Benzyl-5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole : BenchChem - Buy 3-[(4-bromobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrCl2N3S2/c1-2-25-18(12-26-11-15-16(21)4-3-5-17(15)22)23-24-19(25)27-10-13-6-8-14(20)9-7-13/h3-9H,2,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFUWWUMVSKCHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CSCC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrCl2N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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